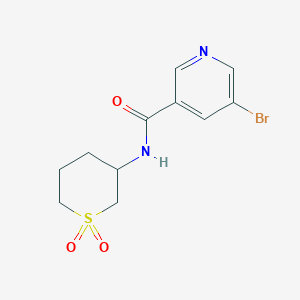![molecular formula C14H20N2O3S B7577673 4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)
4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide, also known as DTBM-MeBzAm, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
作用机制
4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide is a potent inhibitor of HDAC enzymes, which play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, this compound can alter the expression of various genes, leading to changes in cellular processes and functions. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce changes in gene expression, leading to alterations in cellular processes such as cell cycle regulation, apoptosis, and differentiation. This compound has also been found to modulate the immune response, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide has several advantages for lab experiments. It is a potent inhibitor of HDAC enzymes, making it a useful tool for studying the role of HDACs in various cellular processes. This compound is also relatively stable and easy to synthesize, making it readily available for use in experiments.
However, there are also limitations to using this compound in lab experiments. It has been found to have off-target effects, meaning that it can inhibit the activity of other enzymes besides HDACs. This can complicate the interpretation of results and make it challenging to determine the specific effects of this compound on cellular processes.
未来方向
There are several future directions for the study of 4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide. One area of research is the development of more selective HDAC inhibitors that can target specific HDAC isoforms. This could help to reduce the off-target effects of this compound and improve its specificity.
Another area of research is the investigation of the potential therapeutic applications of this compound. It has shown promise as a potential cancer therapy, and further studies could help to determine its efficacy in treating various types of cancer.
In addition, the study of this compound could also help to shed light on the role of HDAC enzymes in various cellular processes and diseases. This could lead to the development of new therapies for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Conclusion:
This compound is a chemical compound that has significant potential for scientific research. Its ability to inhibit HDAC enzymes makes it a useful tool for studying the role of HDACs in various cellular processes and diseases. While there are limitations to using this compound in lab experiments, its potential applications in cancer therapy and other fields make it an area of interest for future research.
合成方法
4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis of this compound was first reported by researchers at the University of California, Berkeley, in 2012. The synthesis involves the reaction of 3,4-dihydro-2H-thiopyran-1,1-dioxide with N-methyl-4-aminobenzamide in the presence of a catalyst such as palladium on carbon.
科学研究应用
4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide has been found to have potential applications in various fields of scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, including the histone deacetylase (HDAC) enzyme. HDACs are involved in the regulation of gene expression and have been implicated in the development of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
属性
IUPAC Name |
4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-15-14(17)12-6-4-11(5-7-12)9-16-13-3-2-8-20(18,19)10-13/h4-7,13,16H,2-3,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNDEGLBDSIDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CNC2CCCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577605.png)

![N-[(5-methylthiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577615.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)

![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-piperidin-4-yloxyethanone](/img/structure/B7577626.png)


![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)




![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)